4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one is an organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a tert-butylbenzoyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the acylation of 1,3-dihydroquinoxalin-2-one with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: A precursor used in the synthesis of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one.
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Benzoyl derivatives: Compounds with benzoyl groups attached to various cores.
Uniqueness
This compound is unique due to the presence of both the tert-butylbenzoyl group and the quinoxaline core. This combination imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)14-10-8-13(9-11-14)18(23)21-12-17(22)20-15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRIYEJLSGIHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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